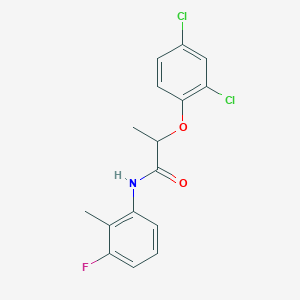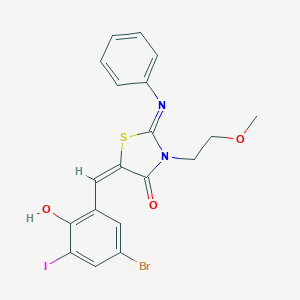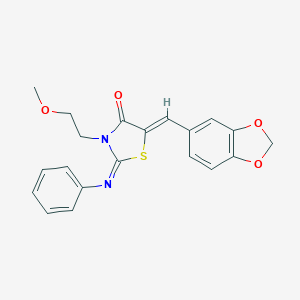
2-(2,4-dichlorophenoxy)-N-(3-fluoro-2-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(3-fluoro-2-methylphenyl)propanamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amide compounds and is structurally similar to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).
Wirkmechanismus
The mechanism of action of DFP-10825 is not fully understood. However, it has been proposed that it exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and their inhibition can lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects. In a study by Wu et al. (2020), DFP-10825 was found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in a mouse model of acute lung injury. In another study by Wang et al. (2021), DFP-10825 was shown to induce apoptosis and cell cycle arrest in breast cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10825 has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising therapeutic effects in various scientific research studies. However, there are also limitations to its use in lab experiments. DFP-10825 is not yet approved for clinical use, and its safety and efficacy in humans are not fully understood. Furthermore, the mechanism of action of DFP-10825 is not fully elucidated, and more research is needed to understand its therapeutic potential fully.
Zukünftige Richtungen
DFP-10825 has shown potential for various therapeutic applications, and there are several future directions for research. One direction is to investigate its efficacy in other types of cancer. Another direction is to study its potential for treating other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, more research is needed to understand the mechanism of action of DFP-10825 fully and to identify potential drug targets for its therapeutic effects.
Conclusion:
In conclusion, DFP-10825 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has shown promising anti-inflammatory, analgesic, and anti-cancer effects in various studies. However, more research is needed to understand its mechanism of action fully and to identify potential drug targets for its therapeutic effects. DFP-10825 has several advantages for lab experiments, but its safety and efficacy in humans are not yet fully understood.
Synthesemethoden
The synthesis of DFP-10825 involves the reaction between 2,4-dichlorophenoxyacetic acid and 3-fluoro-2-methylaniline in the presence of N,N-dimethylformamide and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride. The reaction yields DFP-10825 as a white solid with a melting point of 136-138°C.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has shown potential therapeutic applications in various scientific research studies. It has been investigated for its anti-inflammatory, analgesic, and anti-cancer properties. In a study conducted by Wang et al. (2021), DFP-10825 was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. In another study by Wu et al. (2020), DFP-10825 was shown to have anti-inflammatory and analgesic effects in a mouse model of acute lung injury.
Eigenschaften
Molekularformel |
C16H14Cl2FNO2 |
|---|---|
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-(3-fluoro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C16H14Cl2FNO2/c1-9-13(19)4-3-5-14(9)20-16(21)10(2)22-15-7-6-11(17)8-12(15)18/h3-8,10H,1-2H3,(H,20,21) |
InChI-Schlüssel |
OFGVUGPAMUIZSE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1F)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC1=C(C=CC=C1F)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306598.png)

![(5E)-1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306603.png)


![2-{2-ethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B306607.png)
![5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306610.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)
![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)
![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306617.png)
![(2Z,5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306618.png)
![2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306619.png)
![Ethyl [2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-6-ethoxyphenoxy]acetate](/img/structure/B306620.png)